molecular formula C12H9NO B184396 5-Phenylnicotinaldehyde CAS No. 113118-84-6

5-Phenylnicotinaldehyde

Cat. No. B184396
CAS RN: 113118-84-6
M. Wt: 183.21 g/mol
InChI Key: ACFVOZGSDCHVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylnicotinaldehyde is a chemical compound with the molecular formula C12H9NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be determined using various spectroscopic techniques. These may include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The exact structure of this compound is not specified in the searched resources.


Physical And Chemical Properties Analysis

Physical properties of a compound like this compound might include color, density, hardness, and melting and boiling points . Chemical properties could involve its reactivity with other substances, stability, and flammability . The specific physical and chemical properties of this compound are not detailed in the searched resources.

Scientific Research Applications

  • Chemical Genetics and Apoptosis Inducers : Chemical genetics has utilized 5-Phenylnicotinaldehyde derivatives for identifying apoptosis inducers in cancer research. This includes the use of N-phenyl nicotinamides in developing cell-based assays for apoptosis induction (Cai, Drewe, & Kasibhatla, 2006).

  • Synthesis of Pyranopyrazoles : Isonicotinic acid, closely related to this compound, has been used as a catalyst for synthesizing pyranopyrazoles, indicating the potential of such compounds in organic synthesis and catalysis (Zolfigol et al., 2013).

  • Lipid Peroxidation Assay Development : The reaction of 1-methyl-2-phenylindole with aldehydes, which is structurally similar to this compound, has been used to develop a colorimetric assay for lipid peroxidation, showcasing its potential in biochemical assay development (Gérard-Monnier et al., 1998).

  • Thermodynamic Properties Analysis : Research on nitrophenyl furan-carbaldehyde isomers, which share structural features with this compound, aids in understanding the thermodynamic properties of similar compounds, contributing to the optimization of synthesis and application processes (Dibrivnyi et al., 2015).

  • Biocatalytic Oxidation of Aldehydes : Studies have explored the use of aldehyde dehydrogenases for the oxidation of aldehydes to carboxylic acids, showing the potential for this compound and its derivatives in green chemistry applications (Knaus et al., 2018).

  • Antimicrobial Activities of Thiazolidinones : Synthesis of Mannich Bases from this compound derivatives demonstrates their potential in developing compounds with antimicrobial properties (Kocabalkanli, Ateş, & Ötük, 2001).

  • Catalysis in Arylation of Aldehydes : The use of compounds structurally similar to this compound has been reported for catalysis in the enantioselective arylation of aldehydes, indicating its potential in stereoselective synthesis (Fontes et al., 2004).

  • NMR Reaction Monitoring : The reaction of aldehydes, including those similar to this compound, has been monitored using NMR techniques, highlighting its application in analytical chemistry (Foley et al., 2014).

  • Fluorescent Method for Aldehyde Detection : The development of fluorescent methods for detecting aldehydes like this compound shows its utility in analytical and bioconversion studies (Xing et al., 2011).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. According to the safety data sheets, 5-Phenylnicotinaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVOZGSDCHVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573579
Record name 5-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113118-84-6
Record name 5-Phenyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 5-bromonicotinaldehyde (5.070 g; 26.43 mmol), phenylboronic acid (4.934 g; 39.65 mmol), and Pd(PPh3)4 (1.527 g; 1.32 mmol) in toluene (65 ml) and aq. 2 M Na2CO3 (59 ml) was heated to reflux, under nitrogen, for 2.5 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 5-phenylnicotinaldehyde as a yellow oil. LC-MS (conditions A): tR=0.61 min.; [M+H]+: 184.48 g/mol.
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
4.934 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.527 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylnicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Phenylnicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Phenylnicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-Phenylnicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Phenylnicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-Phenylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.